molecular formula C30H49N7O11 B12317523 H-Tyr-Lys-Lys-Gly-Glu-OH

H-Tyr-Lys-Lys-Gly-Glu-OH

Cat. No.: B12317523
M. Wt: 683.8 g/mol
InChI Key: NCPCDMTYCTXCEC-UHFFFAOYSA-N
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Description

The compound “H-Tyr-Lys-Lys-Gly-Glu-OH” is a pentapeptide consisting of the amino acids tyrosine, lysine, lysine, glycine, and glutamic acid. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Tyr-Lys-Lys-Gly-Glu-OH” involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. For example, the amino group of lysine can be protected using carbobenzoxy chloride, while the carboxyl group can be protected as a methyl ester .

The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide. The protected peptide is then deprotected using hydrogenolysis over a nickel catalyst to yield the final product .

Industrial Production Methods

Industrial production of peptides like “this compound” often employs solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

Chemistry

In chemistry, peptides like “H-Tyr-Lys-Lys-Gly-Glu-OH” are used as model compounds to study peptide bond formation, stability, and reactivity. They are also used in the development of new synthetic methods and coupling reagents .

Biology

Biologically, peptides are studied for their roles in cellular processes, including signaling, enzyme activity, and structural functions. “this compound” may be investigated for its potential to modulate biological pathways .

Medicine

In medicine, peptides are explored for their therapeutic potential. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research may focus on the peptide’s ability to interact with specific receptors or enzymes .

Industry

Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and food additives. They are valued for their bioactivity and specificity .

Mechanism of Action

The mechanism of action of “H-Tyr-Lys-Lys-Gly-Glu-OH” depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, they may bind to a receptor and activate or inhibit a signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“H-Tyr-Lys-Lys-Gly-Glu-OH” is unique due to its specific sequence of amino acids, which may confer distinct biological activities and properties. The presence of both lysine and glutamic acid residues can influence its solubility, stability, and interactions with biological targets .

Properties

IUPAC Name

acetic acid;2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPCDMTYCTXCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N7O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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